Naphthalene-2,7-dicarbaldehyde

Description

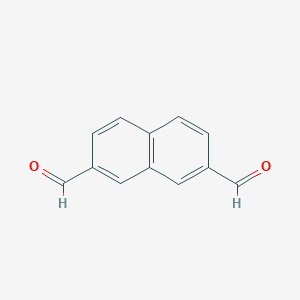

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPGRORDDACGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448373 | |

| Record name | 2,7-Naphthalenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19800-49-8 | |

| Record name | 2,7-Naphthalenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Naphthalene 2,7 Dicarbaldehyde

Established Synthetic Pathways for Naphthalene (B1677914) Dialdehydes

The introduction of two aldehyde groups onto a naphthalene scaffold at the 2 and 7 positions requires precise control of regiochemistry. Established methods generally involve either the oxidation of pre-installed methyl groups or the stepwise introduction of formyl groups onto a naphthalene core.

A direct and common strategy for synthesizing naphthalene dialdehydes involves the oxidation of the corresponding dimethylnaphthalene isomers. For Naphthalene-2,7-dicarbaldehyde, the logical precursor is 2,7-dimethylnaphthalene (B47183). This transformation typically requires potent oxidizing agents capable of converting methyl groups to aldehydes.

One effective reagent for such oxidations is selenium dioxide (SeO₂). In a closely related synthesis, 4-methoxy-2,7-dimethyl-1,8-naphthyridine was successfully oxidized to 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde in 90% yield using SeO₂ in dioxane. This demonstrates the utility of SeO₂ for converting dimethyl-substituted naphthalene-like systems to their corresponding dialdehydes.

Another approach involves the oxidation of dimethylnaphthalenes to the more stable dicarboxylic acids, which can then be reduced to the dialdehyde (B1249045). For instance, the oxidation of 2,3-dimethylnaphthalene (B165509) to 2,3-naphthalenedicarboxylic acid has been achieved in 87–93% yield using sodium dichromate. vulcanchem.com Similarly, catalyst systems involving cobalt, manganese, and bromine have been used for the air oxidation of dialkylnaphthalenes to their dicarboxylic acids. dss.go.th These dicarboxylic acids serve as stable intermediates that can be converted to the dialdehydes in a subsequent reduction step.

| Reaction Type | Precursor | Reagent(s) | Product | Yield | Reference |

| Oxidation | 4-Methoxy-2,7-dimethyl-1,8-naphthyridine | SeO₂, Dioxane | 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde | 90% | |

| Oxidation | 2,3-Dimethylnaphthalene | Na₂Cr₂O₇ | 2,3-Naphthalenedicarboxylic acid | 87-93% | vulcanchem.com |

This interactive table summarizes oxidative routes to naphthalene dialdehydes and their precursors. Click on column headers to explore the data.

Multi-step strategies provide greater control over regioselectivity and are often necessary when the desired precursors for direct oxidation are unavailable or difficult to prepare. These routes typically involve the reduction of dicarboxylic acid derivatives or the direct formylation of a suitably functionalized naphthalene ring.

A reliable method to obtain the dialdehyde is through the partial reduction of its corresponding dicarboxylic acid ester derivative. For example, dimethyl naphthalene-2,7-dicarboxylate can be hydrolyzed to naphthalene-2,7-dicarboxylic acid in high yield (91%). researchgate.net This diacid can then be re-esterified and subsequently reduced. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. musechem.comfinetechnology-ind.com While over-reduction to the diol is a potential side reaction, controlling the stoichiometry and temperature can favor aldehyde formation. The reduction of diethyl anthracene-2,3-dicarboxylate to the corresponding diol with DIBAL-H in 77% yield illustrates a related transformation, which if stopped at the aldehyde stage, would provide the desired product. vulcanchem.com

The Vilsmeier-Haack reaction is another powerful tool for introducing formyl groups onto electron-rich aromatic rings. thieme-connect.comorgsyn.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), to effect electrophilic formylation. orgsyn.org The success of this reaction is highly dependent on the electronic properties of the naphthalene precursor.

A highly relevant example is the synthesis of 2,7-diformyl-1,8-naphthalenediol. uzh.ch In this procedure, 1,8-bis(methoxymethoxy)naphthalene (B3245867) undergoes a directed double lithiation at the 2 and 7 positions, followed by quenching with DMF to yield 2,7-diformyl-1,8-bis(methoxymethoxy)naphthalene with a 66% yield. uzh.ch Subsequent deprotection affords the target naphthalenediol. This highlights a sophisticated strategy for achieving the desired 2,7-diformyl substitution pattern.

| Reaction Type | Precursor | Reagent(s) | Product | Yield | Reference |

| Hydrolysis | Dimethyl naphthalene-2,7-dicarboxylate | KOH, MeOH, H₂O | Naphthalene-2,7-dicarboxylic acid | 91% | researchgate.net |

| Formylation | 1,8-Bis(methoxymethoxy)naphthalene | 1. n-BuLi, TMEDA; 2. DMF | 2,7-Diformyl-1,8-bis(methoxymethoxy)naphthalene | 66% | uzh.ch |

| Reduction | Diethyl anthracene-2,3-dicarboxylate | DIBAL-H | Anthracene-2,3-dimethanol | 77% | vulcanchem.com |

This interactive table details key multi-step synthesis reactions for naphthalene dialdehydes and related compounds. Click on column headers to sort and filter.

Functionalization and Derivatization Approaches for this compound Precursors

The synthesis of this compound is intrinsically linked to the chemistry of its precursors. The functionalization of these precursors is key to directing the installation of the aldehyde groups to the correct positions. A common and readily available starting material is 2,7-dihydroxynaphthalene. thieme-connect.com The hydroxyl groups in this precursor are electron-donating and activate the ring towards electrophilic substitution, but they must often be protected to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups, such as methoxymethyl (MOM) ethers, can be installed and later removed under specific conditions. uzh.ch

Challenges and Advancements in Regioselective Naphthalene Dialdehyde Synthesis

The primary challenge in synthesizing this compound lies in achieving regioselectivity. The naphthalene core has two distinct reactive sites, the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). Classical electrophilic substitution reactions, such as Friedel-Crafts acylation or formylation, typically favor substitution at the more reactive α-positions. Therefore, achieving disubstitution at two β-positions (2 and 7) is non-trivial.

Furthermore, mixtures of isomers are common. For example, the separation of 2,6-dimethylnaphthalene (B47086) from its 2,7-isomer is notoriously difficult due to their very similar physical properties, which complicates syntheses starting from mixed isomeric feedstocks. dss.go.th

To overcome these challenges, modern synthetic chemistry has turned to directed metalation strategies. The use of a directing group, such as a methoxy (B1213986) or a protected hydroxyl group, can guide a strong base (like an organolithium reagent) to deprotonate a specific adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile, such as DMF, to install a formyl group with high regioselectivity. The synthesis of 2,7-diformyl-1,8-naphthalenediol via a directed ortho-metalation is a prime example of this advanced strategy, overriding the inherent reactivity patterns of the naphthalene ring to achieve the desired, less-favored substitution pattern. uzh.ch This approach represents a significant advancement in the controlled functionalization of naphthalene systems.

Molecular Architectures and Supramolecular Assemblies Utilizing Naphthalene 2,7 Dicarbaldehyde

Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The geometry and functionality of the linkers are crucial in determining the final topology and properties of the COF.

Design Principles for Naphthalene-2,7-dicarbaldehyde-based COF Linkers

While there is a lack of specific studies on COF linkers derived from this compound, the design principles can be inferred from the broader understanding of COF chemistry and the behavior of similar aromatic dicarbaldehydes. The design of a COF linker is predicated on its geometry, reactivity, and the desired properties of the resulting framework.

For a linker to be effective in COF synthesis, it should possess specific geometric attributes that direct the formation of a periodic network. The angular disposition of the aldehyde functional groups on the naphthalene (B1677914) core is a key determinant of the resulting topology. In this compound, the aldehyde groups are positioned at an angle that, when reacted with a complementary multi-amine linker, could theoretically lead to specific polygonal pore structures. The rigidity of the naphthalene backbone is a desirable feature, as it helps to maintain the structural integrity and porosity of the COF.

In contrast, the more commonly studied Naphthalene-2,6-dicarbaldehyde (B371514) has been used as a linear linker in the synthesis of COFs. For example, it has been co-condensed with tetradentate amine linkers to form COFs with specific pore structures cam.ac.uk. The principles guiding the use of the 2,6-isomer, such as the formation of stable imine linkages through condensation with amines, would be directly applicable to the 2,7-isomer. The choice of the co-linker, typically a molecule with multiple amine groups, would be critical in dictating the final framework structure.

Topological Diversity in this compound COF Structures

The topology of a COF describes the connectivity of its building blocks. The potential topological diversity of COFs derived from this compound is, at present, a theoretical consideration due to the absence of experimental data. However, based on the principles of reticular chemistry, the C2-symmetry of the this compound linker would predispose it to form certain types of networks when combined with linkers of different symmetries (e.g., C3 or C4).

For instance, the reaction of a C2-symmetric dicarbaldehyde with a C3-symmetric triamine typically results in a hexagonal (hcb) topology. It is conceivable that the use of this compound under similar conditions would yield COFs with this common topology. The specific bond angles of the 2,7-isomer would influence the lattice parameters and pore size of such a hypothetical COF. The exploration of different linker combinations remains a fertile ground for future research to uncover novel topologies.

Studies on related systems, such as those using different isomers of dihydroxynaphthalene dicarbaldehyde, have shown that the positional isomerism of the functional groups can significantly impact the resulting COF's properties, including surface area and electrochemical performance nih.gov. This underscores the potential for this compound to produce COFs with unique characteristics, should its synthesis be pursued.

Synthetic Methodologies for this compound-Linked COFs

The synthesis of COFs typically involves the condensation reaction between the organic linkers under solvothermal conditions. For aldehyde-functionalized linkers like this compound, the most common synthetic route would be the formation of imine bonds through reaction with amine linkers.

A typical synthesis would involve dissolving this compound and a multi-amine linker in a suitable solvent system, often a mixture of a high-boiling point solvent and an aqueous acid catalyst (e.g., acetic acid). The reaction mixture would then be heated in a sealed vessel for a period of time to allow for the formation of the crystalline COF product.

The table below outlines a hypothetical synthetic protocol for a COF using this compound, based on established methodologies for similar COFs rsc.org.

| Parameter | Condition | Purpose |

| Linkers | This compound, Triamine (e.g., 1,3,5-Tris(4-aminophenyl)benzene) | Provide the building blocks for the COF |

| Solvent | Mixture (e.g., Mesitylene/Dioxane) | To dissolve the linkers and facilitate the reaction |

| Catalyst | Aqueous Acetic Acid | To catalyze the imine bond formation |

| Temperature | 120 °C | To promote the condensation reaction |

| Time | 3-7 days | To allow for the formation of a crystalline framework |

| Work-up | Washing with organic solvents (e.g., THF, acetone) | To remove unreacted monomers and impurities |

This table represents a generalized, theoretical synthetic approach and would require experimental optimization.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The aldehyde groups of this compound are not the typical functional groups for direct coordination to metal centers in MOF synthesis. More commonly, the corresponding dicarboxylic acid, Naphthalene-2,7-dicarboxylic acid, would be the ligand of choice. However, post-synthetic modification of a MOF could potentially introduce aldehyde functionalities.

Coordination Chemistry of this compound as a Ligand

Direct coordination of this compound to metal centers is not the primary route for MOF formation, as the aldehyde groups are generally poor coordinating agents compared to carboxylates, azoles, or pyridyl groups. The vast majority of research on naphthalene-based MOFs utilizes naphthalenedicarboxylate linkers frontiersin.orgresearchgate.net.

In the hypothetical scenario where this compound were to act as a ligand, the coordination would likely be weak and involve the oxygen atoms of the aldehyde groups. However, a more plausible route to incorporating this molecule into a MOF would be through the synthesis of a more complex ligand that contains the this compound moiety along with stronger coordinating groups.

Alternatively, a MOF could be constructed with a ligand containing protected aldehyde groups, which are then deprotected post-synthesis. This would result in a MOF with accessible aldehyde functionalities within its pores, which could then be used for further reactions.

Rational Design of this compound-derived MOF Architectures

The rational design of MOFs relies on the predictable coordination of metal ions with specific organic linkers to form desired network topologies. Given the limitations of using this compound directly as a primary linker, the rational design of MOFs featuring this molecule would likely focus on its incorporation into more complex ligands or through post-synthetic modification strategies.

If one were to design a MOF using the corresponding Naphthalene-2,7-dicarboxylic acid, the principles of reticular chemistry would apply. The geometry of the dicarboxylate linker would dictate the potential topologies. The angled disposition of the carboxylate groups in the 2,7-position would likely lead to different framework structures compared to the linear 2,6-isomer, which has been more extensively studied frontiersin.orgwiley.com. The choice of the metal secondary building unit (SBU) would also be crucial in determining the final architecture.

The table below summarizes some of the metal ions and corresponding SBUs that are commonly used in the synthesis of carboxylate-based MOFs, which could be theoretically applied to Naphthalene-2,7-dicarboxylic acid.

| Metal Ion | Common Secondary Building Unit (SBU) | Potential Resulting MOF Topology |

| Zn(II) | Paddlewheel [Zn2(O2CR)4] | pcu, fof |

| Cu(II) | Paddlewheel [Cu2(O2CR)4] | tbo, pcu |

| Zr(IV) | [Zr6O4(OH)4(O2CR)12] | fcu, scu |

| Al(III) | [Al(OH)(O2CR)2] | mil |

This table provides a conceptual framework for the potential design of MOFs using the dicarboxylate analogue of this compound.

Coordination Modulation Effects on this compound-based MOF Crystallization

Coordination modulation is a synthetic strategy used to control the crystallization of Metal-Organic Frameworks (MOFs) by introducing a competing ligand, known as a modulator, into the reaction mixture. rsc.org This modulator, typically a monodentate ligand with a chemical functionality similar to the primary organic linker, competes for coordination sites on the metal ions, thereby influencing the kinetics of crystal nucleation and growth. rsc.org This technique can be used to control crystal size, morphology, and the formation of defects. rsc.org

While this compound is a potential linker for MOF synthesis, specific studies detailing the effects of coordination modulation on its crystallization are not prominently available in the reviewed literature. However, extensive research on the closely related analogue, naphthalene-2,6-dicarboxylic acid (NDC), provides significant insight into the principles and potential outcomes of this technique. frontiersin.org In the synthesis of yttrium-based MOFs (Y-MOFs) with NDC, the introduction of different modulators has been shown to grant programmable access to a variety of distinct framework structures. frontiersin.org

The table below summarizes the synthetic conditions and resulting phases from the modulated synthesis of Y-NDC MOFs, illustrating the profound impact of modulators on crystallization. frontiersin.org

| Target MOF | Metal Salt | Linker | Modulator | Solvent | Temperature | Resulting Phase Description |

|---|---|---|---|---|---|---|

| Y-NDC 1 | YCl₃ | NDC-H₂ | None | DMF | 120°C | 3D coordination polymer, monoclinic space group P2₁/c |

| Y-NDC 2 | Y(NO₃)·6H₂O | NDC-H₂ | Water (2 equiv.) | DMF | 120°C | Crystals isolated from bulk material of Phase 1, triclinic space group P-1 |

| Y-NDC 4 | Y(NO₃)·6H₂O | NDC-H₂ | Acetic Acid (40 equiv.) | DMF | 120°C | Phase-pure material with acetate (B1210297) ligands incorporated, triclinic space group P-1 |

| Y-NDC 6 | Y(NO₃)·6H₂O | NDC-H₂ | Tartaric Acid (2 equiv.) | DMF/EtOH | 80°C | Crystals isolated from a gel, bulk material is predominantly Phase 1 |

These findings in the Y-NDC system suggest that a similar application of coordination modulation to MOF synthesis involving this compound could provide precise control over crystallization and lead to novel materials with tailored properties.

Schiff Base Chemistry and Imine-Linked Structures

The aldehyde functional groups of this compound are prime sites for Schiff base condensation reactions. This chemistry is fundamental to the creation of imine-linked polymers, Covalent Organic Frameworks (COFs), and discrete macrocycles, where the naphthalene-2,7-diyl unit acts as a rigid structural component. researchgate.netuc.pt

Condensation Reactions with Amines for this compound

The formation of a Schiff base, or imine, occurs through the nucleophilic addition of a primary amine to a carbonyl group, such as the aldehydes in this compound. uc.pt This reaction proceeds via a hemiaminal intermediate, which then undergoes dehydration to yield the characteristic C=N double bond of the azomethine group. uc.ptsci-hub.se The reaction is typically catalyzed by acid, although care must be taken as high acid concentrations can protonate the amine, reducing its nucleophilicity. scirp.org

Given its two aldehyde groups, this compound can react with two equivalents of a monoamine or with a diamine to form extended structures. uc.pt This condensation is a versatile and widely used reaction for building complex molecular architectures from relatively simple precursors. scirp.org These imine-based structures are of significant interest due to their applications in coordination chemistry, materials science, and catalysis. uc.pt

Synthesis of this compound-Derived Macrocycles and Oligomers

The reaction of this compound with diamines or polyamines is a common strategy for synthesizing macrocyclic and oligomeric Schiff base structures. uc.ptsci-hub.se Depending on the stoichiometry and reaction conditions, these [n+n] condensation reactions can yield a variety of products, including [1+1] and [2+2] macrocycles or linear oligomers. uc.ptresearchgate.net

A notable example is the [3+3] condensation of a naphthalenediamine derivative with a diformyl precursor, which yields a large Schiff base macrocycle. acs.org While this specific example uses a diformyl precursor other than this compound, it demonstrates the principle of forming complex, high-order macrocycles. In a more direct application, the condensation of a dialdehyde (B1249045) with a diamine, such as diethylene triamine, can produce large [2+2] macrocyclic structures containing multiple imine linkages and donor atoms. arabjchem.org The synthesis of these macrocycles can often be achieved without the use of a metal-ion template, relying on thermodynamic or kinetic control to favor the formation of the cyclic product over polymeric materials. researchgate.net

| Reactants (Aldehyde + Amine) | Stoichiometry | Product Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| Dicarbonyl Compound + Diamine | 1:1 | [1+1] Macrocycle | Single macrocyclic ring formed from one of each precursor. | uc.pt |

| Dicarbonyl Compound + Diamine | 2:2 | [2+2] Macrocycle | Larger macrocyclic ring formed from two of each precursor. | arabjchem.org |

| 2,7-Dihydroxy-naphthalene-1,8-dicarbaldehyde + 1,2-Diaminocyclohexane | 3:3 | [3+3] Macrocycle | Large hexaimine macrocycle exhibiting unexpected tautomerism. | acs.org |

Conformational and Tautomeric Investigations of Schiff Base Adducts

Schiff bases derived from naphthaldehydes can exhibit interesting structural phenomena, including conformational isomerism and tautomerism. acs.orgrsc.org Tautomerism in Schiff bases often involves a proton transfer, leading to an equilibrium between different isomeric forms, such as the phenol-imine and keto-amine forms. rsc.orgcapes.gov.br This is particularly common in Schiff bases derived from hydroxy-naphthaldehydes, where an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen facilitates the equilibrium. rsc.orgsemanticscholar.org The position of this equilibrium can be influenced by factors such as solvent polarity and substitution on the aniline (B41778) ring. semanticscholar.org

In systems lacking the ortho-hydroxyl group, such as those derived from this compound, a different form of tautomerism can occur. A study on a [3+3] Schiff base macrocycle derived from a naphthalenediimine precursor revealed that the structure exists predominantly as the keto-enamine tautomer rather than the expected bis-imine form. acs.org This unexpected tautomerization results in a macrocycle with a hexaketo interior, a finding confirmed by X-ray crystallography of model compounds and computational analysis. acs.org This demonstrates that significant tautomeric effects can be present even in the absence of a hydroxyl-imine hydrogen bonding network.

Advanced Functional Materials Derived from Naphthalene 2,7 Dicarbaldehyde

Organic Electronic and Semiconducting Materials

The π-conjugated system of the naphthalene (B1677914) core is a fundamental feature exploited in the design of organic electronic and semiconducting materials. By chemically modifying the Naphthalene-2,7-dicarbaldehyde unit and incorporating it into larger polymeric or molecular structures, researchers can fine-tune the electronic properties for specific applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The electronic structure of organic semiconductors based on naphthalene is critical to their performance. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the resulting band gap, dictate the material's charge transport characteristics and optical properties. In naphthalene-based materials, the HOMO and LUMO are primarily derived from the π-system of the aromatic core. scl.rs The design of these materials often involves creating donor-acceptor copolymers to tune the electronic properties. rsc.org

Key design principles include:

Molecular Packing: The arrangement of molecules in the solid state significantly impacts electronic coupling. Close intermolecular spacing can enhance the overlap of π-orbitals, which is crucial for efficient charge transport. scl.rs However, structural features like grain boundaries in polycrystalline naphthalene can introduce electronic trap states within the band gap, which can hinder performance. scl.rs

Functionalization: Attaching different functional groups to the naphthalene core can systematically alter the HOMO and LUMO levels. Electron-withdrawing groups, such as those in naphthalenediimide (NDI), can lower both HOMO and LUMO levels, making the material suitable for n-type semiconductors. rsc.org For instance, NDI-based polymers have demonstrated excellent electron transporting capabilities. rsc.org

Conjugation Length: Extending the π-conjugated system by linking naphthalene units with other aromatic groups, such as in acene-dicarbaldehydes, leads to a smaller HOMO-LUMO gap. nih.gov This red-shifts the material's absorption and emission spectra. nih.gov

Research on naphthalene-flanked diketopyrrolopyrrole (DPP) derivatives has shown that these materials exhibit excellent thermal stability and suitable HOMO/LUMO energy levels for use as p-type semiconductors in OFETs. rsc.org

Table 1: Electronic Properties of Naphthalene-Based Organic Semiconductors

| Material System | HOMO Level (eV) | LUMO Level (eV) | Band Gap (E_g) (eV) | Application/Finding |

|---|---|---|---|---|

| PNDI-TVT Polymer rsc.org | -5.34 | -3.89 | 1.45 | n-type semiconductor with properties close to experimental values. rsc.org |

| Anthracene-2,3-dicarbaldehyde nih.gov | - | - | 2.8 | Optical HOMO-LUMO gap determined from experimental results. nih.gov |

| Tetracene-2,3-dicarbaldehyde nih.gov | - | - | 2.3 | Isoelectronic with pentacene, a benchmark organic semiconductor. nih.gov |

| PTT-IC (Non-fullerene acceptor) diva-portal.org | -5.51 | -3.78 | 1.73 | Potential acceptor for organic solar cells. diva-portal.org |

Data is based on computational and experimental results reported in the cited literature.

Derivatives of this compound are integral to creating materials with specific optoelectronic properties, such as those used in push-pull chromophores and luminescent polymers. The interaction between electron-donating and electron-accepting moieties through the naphthalene π-system gives rise to intramolecular charge transfer (ICT) bands, which are key to their function in nonlinear optics and sensing. mdpi.com

Copolymers synthesized from dimethacrylate derivatives of naphthalene-2,7-diol exhibit interesting luminescent properties. researchgate.net These materials can be excited by low-energy light (400–520 nm) and emit green light, with quantum efficiencies reaching 50–90% depending on the comonomer used. researchgate.net The strong UV absorption up to 350 nm is characteristic of the naphthalene core. researchgate.net

In another study, a series of push-pull chromophores using a naphthalene scaffold as part of the electron-withdrawing group was designed. mdpi.com These dyes exhibited positive solvatochromism, meaning their color changes with the polarity of the solvent, indicating their potential use in sensing applications. mdpi.com A significant red-shift in the ICT band was observed for these naphthalene-based dyes compared to analogs with a smaller indane-1,3-dione acceptor, highlighting the influence of the extended aromatic system. mdpi.com

Porous Materials for Adsorption and Separation Technologies

The rigid and well-defined geometry of this compound makes it an excellent building block for constructing porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials possess high surface areas and tunable pore sizes, making them highly effective for the selective adsorption and separation of gases and liquids. researchgate.net

Frameworks derived from naphthalene-based linkers are promising candidates for gas storage and separation, particularly for CO2 capture. diva-portal.org The aromatic nature of the naphthalene unit can enhance interactions with gas molecules like CO2, while the permanent porosity allows for efficient mass transfer.

Covalent Organic Frameworks (COFs): The condensation of dialdehyde-functionalized linkers like Naphthalene-2,6-dicarbaldehyde (B371514) with amine linkers can produce highly porous and crystalline COFs. researchgate.netcd-bioparticles.net These materials are explored for applications in gas separation due to their high level of tunable microporosity. researchgate.net

Porous Organic Polymers (POPs): A porous polyaminal-linked polymer (PAN-NA), synthesized from a naphthalene-based building block and melamine, demonstrated excellent CO2 uptake of 133 mg/g at 273 K and 1 bar. researchgate.net The inclusion of the naphthalene unit was found to improve the porosity and, consequently, the gas adsorption performance. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs constructed from naphthalene-dicarboxylate or naphthalene-tetrazole linkers have been developed for gas separation. acs.orgnih.gov A nickel-based MOF using a naphthalene tetrazole linker was incorporated into mixed-matrix membranes to improve CO2 and H2 separation. acs.orgnih.gov The design of specific cavities within MOFs, termed 'single-molecule traps', using linkers like 3,3'-(naphthalene-2,7-diyl)dibenzoic acid, has been proposed as a strategy to selectively trap CO2 molecules. researchgate.net

Table 2: Gas Adsorption Performance of Naphthalene-Based Porous Materials

| Material | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |

|---|---|---|---|---|

| PAN-NA Polymer | CO₂ | 133 mg/g | 273 K, 1 bar | researchgate.net |

The application of porous frameworks is extending from gas-phase to liquid-phase separations, where they show potential for purifying fuels and separating valuable chemical isomers. researchgate.net MOFs, in particular, have been investigated for challenging liquid-phase separations of molecules with similar sizes and properties. researchgate.net

Macroporous MOFs can facilitate mass transport, which is often a limiting factor in liquid-phase applications. rsc.org Studies have shown that MOFs can effectively separate alkylnaphthalene and dichlorobenzene isomers from liquid mixtures. researchgate.net For instance, both MIL-47 and MIL-53(Al) frameworks demonstrate the ability to separate 1,4-dimethylnaphthalene (B47064) from other isomers through column breakthrough experiments. researchgate.net The selectivity in these separations is governed by a combination of enthalpic interactions and steric effects related to the fit between the adsorbate molecule and the MOF pores. researchgate.net The development of macroporous MOF particles has been shown to improve the speed and efficiency of separating ethylbenzene (B125841) and styrene (B11656) via high-performance liquid chromatography. rsc.org

Catalytic Applications in Organic Transformations

The integration of this compound or its derivatives into framework materials can create active sites for catalysis. The predictable structure of MOFs allows for the precise placement of catalytic metal nodes or functionalized organic linkers, leading to highly active and selective heterogeneous catalysts.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Naphthalenediimide (NDI) |

| Diketopyrrolopyrrole (DPP) |

| Anthracene-2,3-dicarbaldehyde |

| Tetracene-2,3-dicarbaldehyde |

| PNDI-TVT |

| PTT-IC |

| PTT-2FIC |

| Naphthalene-2,7-diol |

| Indane-1,3-dione |

| Naphthalene-2,6-dicarbaldehyde |

| Melamine |

| Naphthalene-tetrazole |

| 3,3'-(naphthalene-2,7-diyl)dibenzoic acid |

| MIL-47 |

| MIL-53(Al) |

| 1,4-dimethylnaphthalene |

| Dichlorobenzene |

| Ethylbenzene |

| Styrene |

| Naphthalene-2,6-dicarboxylic acid |

Heterogeneous Catalysis by this compound Frameworks

Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are at the forefront of heterogeneous catalysis research. nih.gov These materials offer high surface areas, tunable pore sizes, and the ability to incorporate a variety of functional groups, making them ideal catalyst supports or even active catalysts themselves. nih.govalfa-chemistry.com The synthesis of POPs from naphthalene-based precursors has been shown to yield materials with excellent stability and porosity, which are crucial for effective heterogeneous catalysis. mdpi.com

Frameworks derived from naphthalene-based building blocks can be functionalized to enhance their catalytic activity. For instance, the introduction of acidic or basic sites, or the immobilization of metal nanoparticles within the porous structure, can create highly active and selective catalysts. mdpi.comacs.org The aromatic naphthalene backbone provides a robust and thermally stable support, while the porous network allows for efficient diffusion of reactants and products. mdpi.com

While specific data for catalysts derived directly from this compound is limited in the reviewed literature, studies on analogous naphthalene-based polymers highlight their catalytic potential. For example, palladium nanoparticles supported on naphthalene-based hyper-crosslinked aromatic polymers have demonstrated high efficiency in Suzuki cross-coupling reactions. mdpi.com These catalysts benefit from the strong interaction between the metal nanoparticles and the functionalized naphthalene support, which helps to prevent leaching and deactivation of the catalyst. mdpi.com

To illustrate the typical performance of such catalysts, the following table presents data for a related naphthalene-based catalytic system.

Table 1: Performance of a Palladium-Doped Naphthalene-Based Polymer in Suzuki Cross-Coupling (Data based on a related naphthalene-based polymer system)

| Catalyst System | Reaction | Substrate Conversion (%) | Selectivity (%) | Conditions |

| 1 wt.% Pd on Naphthalene-based Polymer | Suzuki Cross-Coupling | >95 | >97 | 60 °C, Ethanol-water |

This table illustrates the catalytic efficiency of a palladium-supported naphthalene-based polymer in the Suzuki cross-coupling reaction between 4-bromoanisole (B123540) and phenylboronic acid. mdpi.com

The development of frameworks from this compound is expected to follow similar strategies, where the aldehyde functional groups can be utilized to form stable linkages, such as imines or aminals, creating robust porous networks. mdpi.comwiley.com The incorporation of catalytically active metal centers or functional groups into these frameworks could lead to a new class of highly effective heterogeneous catalysts for a variety of organic transformations.

Electrocatalytic Performance of Naphthalene-Based Materials

The unique electronic properties of the naphthalene moiety make it an attractive component for materials used in electrocatalysis. Two-dimensional metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with extended π-conjugated systems have shown great promise as electrocatalysts for reactions such as the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER). researcher.lifewiley.comresearchgate.netresearchgate.net

While direct reports on the electrocatalytic performance of frameworks from this compound are not prevalent, extensive research on related naphthalene-dicarboxylic acid-based MOFs provides significant insights. For instance, a novel nickel-based 2D MOF synthesized from naphthalene-2,6-dicarboxylic acid has been shown to be a highly efficient electrocatalyst for the OER, a key reaction in water splitting for hydrogen production. researcher.lifewiley.comresearchgate.net

These naphthalene-based MOFs, when grown on a conductive substrate like nickel foam, exhibit a high electrochemically active surface area and excellent catalytic activity. researcher.lifewiley.comresearchgate.net The performance of these materials is often attributed to the synergistic effect between the metal nodes and the naphthalene-based linkers, which facilitates electron transfer and provides abundant active sites for the catalytic reaction. acs.org

The following table summarizes the electrocatalytic performance of a nickel-based MOF derived from a naphthalene dicarboxylic acid, which serves as a strong indicator of the potential of related naphthalene-based frameworks.

Table 2: Electrocatalytic Performance of a Ni-Naphthalene Dicarboxylic Acid MOF for OER (Data based on a Ni-Naphthalene-2,6-Dicarboxylic Acid MOF system)

| Electrocatalyst | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability |

| Ni-NDC@NF | 249 | 74 | Stable for at least 24 hours |

This table showcases the excellent oxygen evolution reaction (OER) performance of a nickel-naphthalene-2,6-dicarboxylic acid (Ni-NDC) MOF grown on nickel foam (NF). researcher.lifewiley.comresearchgate.net

The development of electrocatalysts from this compound would likely involve the synthesis of conductive COFs or the integration of metal centers to form MOFs. The aldehyde groups provide versatile handles for creating stable, porous, and electronically active frameworks. The resulting materials could be engineered to have high surface areas, optimized pore structures, and tailored electronic properties, making them promising candidates for next-generation electrocatalysts in energy conversion and storage applications. researchgate.netsavemyexams.com

Spectroscopic and Photophysical Properties of Naphthalene 2,7 Dicarbaldehyde and Its Derivatives

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of naphthalene-2,7-dicarbaldehyde derivatives are central to their utility. The naphthalene (B1677914) moiety itself is a well-known fluorophore, and its substitution with aldehyde groups and other functionalities can significantly modulate its photophysical behavior. researchgate.netresearchgate.net

Excited-State Intramolecular Proton Transfer Phenomena in Functionalized this compound Derivatives

A key photophysical process observed in suitably functionalized derivatives of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com ESIPT is a phototautomerization reaction where a proton is transferred within the same molecule upon photoexcitation. mdpi.com This process often leads to the generation of a new excited species with distinct emission properties, typically a large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.comresearchgate.net

A notable example is 1,8-dihydroxythis compound (DHDA), a derivative of this compound. nih.govacs.org Theoretical studies on DHDA have revealed a stepwise excited-state intramolecular double proton transfer (ESIDPT) process. nih.govacs.org Upon photoexcitation, the molecule can undergo a single proton transfer, followed by a second proton transfer. nih.govacs.org

Surface trajectory simulations have shown that approximately 42% of trajectories result in a single proton transfer, with an average timescale of about 147 femtoseconds (fs). nih.govacs.org Another 32% of trajectories exhibit double proton transfer. nih.govacs.org In the case of double proton transfer, the first step (single proton transfer) occurs in approximately 54 fs, and the subsequent second proton transfer is completed in about 151 fs. nih.gov

The existence of stable minima for the normal, single, and double proton-transferred tautomers in their first singlet excited state is a crucial aspect of this phenomenon. nih.gov The ππ* character of the first two tautomers is what gives rise to the dual fluorescence emission observed upon photoexcitation of DHDA. nih.gov

Dual Emission Features in Modified Naphthalene Dialdehyde (B1249045) Systems

The phenomenon of dual emission is a characteristic feature of certain modified naphthalene dialdehyde systems. nih.govmdpi.com This occurs when a molecule can emit from two different excited states, often the locally excited (LE) state and a charge transfer (CT) state, or as seen in the case of DHDA, from different tautomeric forms. nih.govmdpi.com

In the case of 1,8-dihydroxythis compound (DHDA), the dual fluorescence emission is a direct consequence of the stepwise excited-state intramolecular double proton transfer. nih.gov The normal tautomer and the single proton-transferred tautomer both possess stable minima in the first singlet excited state with ππ* character, allowing for emission from both species. nih.gov This results in a dual fluorescence phenomenon upon photoexcitation. nih.gov

The ability to exhibit dual emission is highly dependent on the molecular structure and the surrounding environment. Factors such as solvent polarity can influence the relative energies of the different excited states and thus the observed emission spectra. researchgate.net

Advanced Absorption and Emission Spectroscopy of Molecular Derivatives

Advanced spectroscopic techniques provide deeper insights into the photophysical properties of this compound derivatives. These methods allow for the detailed characterization of their absorption and emission profiles, which are influenced by their molecular structure and electronic properties.

The absorption spectra of naphthalene derivatives are typically characterized by intense bands in the ultraviolet (UV) region, corresponding to π→π* transitions within the aromatic system. researchgate.net The introduction of substituents, such as the aldehyde groups in this compound, can lead to shifts in these absorption bands. For instance, the introduction of silyl (B83357) groups to the naphthalene ring has been shown to cause bathochromic (red) shifts in the absorption maxima. mdpi.com

The emission spectra of these derivatives are equally informative. The position and intensity of the emission bands are sensitive to the molecular structure and the local environment. For example, the formation of excimers (excited-state dimers) in concentrated solutions or aggregates of naphthalene derivatives can lead to a broader and red-shifted emission band. rsc.org

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to understand the electronic transitions and predict the optical properties of these molecules. researchgate.netacs.org These computational methods can elucidate the nature of the excited states and the mechanisms of photophysical processes like ESIPT. nih.govresearchgate.net

Below is a table summarizing the key spectroscopic and photophysical properties discussed:

| Property | Description | Relevant Derivatives | Key Findings |

| Excited-State Intramolecular Proton Transfer (ESIPT) | A phototautomerization reaction involving the transfer of a proton within a molecule upon photoexcitation. mdpi.com | 1,8-dihydroxythis compound (DHDA) nih.gov | Theoretical studies show a stepwise double proton transfer, with the first transfer occurring in ~54 fs and the second in ~151 fs. nih.gov |

| Dual Emission | Emission of light from two different excited states of the same molecule. mdpi.com | 1,8-dihydroxythis compound (DHDA) nih.gov | Arises from the stable minima of the normal and single proton-transferred tautomers in the excited state. nih.gov |

| Absorption Spectroscopy | Characterization of the absorption of light by the molecule as a function of wavelength. | Naphthalene derivatives with various substituents. mdpi.com | Substitution with groups like silyl can cause a bathochromic shift in the absorption maxima. mdpi.com |

| Emission Spectroscopy | Characterization of the emission of light from the molecule after excitation. | Naphthalene derivatives. rsc.org | The formation of excimers can lead to a broader and red-shifted emission band. rsc.org |

Computational Chemistry and Theoretical Modeling of Naphthalene 2,7 Dicarbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties and reactivity of compounds like Naphthalene-2,7-dicarbaldehyde.

DFT calculations are employed to determine optimized molecular geometries, electronic states, and energy gaps. For the parent naphthalene (B1677914) molecule, DFT studies have been used to calculate its ionization and excitation spectra, providing estimates for both valence and core electron ionization energies nih.gov. The electronic properties of naphthalene and its derivatives are significantly influenced by the topology of their π-electron systems nih.gov. For instance, calculations on various diaminonaphthalene isomers using the B3LYP/6-31(d,p) basis set have shown that the position of substituent groups affects the electronic and structural properties, leading to a decrease in the HOMO-LUMO energy gap and facilitating easier oxidation researchgate.net.

In a study on a closely related compound, 1,8-dihydroxythis compound (DHDA), time-dependent DFT (TD-DFT) calculations at the TD-B3LYP/6-31G(d) level of theory were used to investigate excited-state intramolecular double proton transfer (ESIDPT) warwick.ac.uk. These simulations revealed that the proton transfer occurs primarily in the first singlet excited state (S1), with single proton transfer occurring in approximately 147 fs and the subsequent second proton transfer completing in about 151 fs warwick.ac.uk. Such studies highlight how DFT can elucidate complex reaction dynamics and photochemical behavior.

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and global hardness, are critical for predicting chemical behavior. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For naphthalene, a HOMO-LUMO gap of 4.75 eV has been determined using the DFT/aug-cc-pVQZ basis set chemrevlett.com. The reactivity of naphthalene-based systems in processes like Diels-Alder reactions has also been analyzed using DFT to calculate thermodynamic and kinetic parameters, revealing how the aromatic system's stability influences reaction pathways acs.org. These computational approaches provide a foundational understanding of the intrinsic electronic properties that govern the reactivity of the this compound molecule.

| Compound | Method/Basis Set | Calculated Property | Value |

|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | HOMO-LUMO Gap | 4.75 eV chemrevlett.com |

| 1,8-dihydroxythis compound | TD-B3LYP/6-31G(d) | First Step Proton Transfer Time | ~54 fs warwick.ac.uk |

| 1,8-dihydroxythis compound | TD-B3LYP/6-31G(d) | Second Step Proton Transfer Time | ~151 fs warwick.ac.uk |

| Diaminonaphthalene Isomers | B3LYP/6-31(d,p) | Effect of Amino Groups | Decreased energy gap, easier oxidation researchgate.net |

Molecular Dynamics Simulations of this compound-based Self-Assemblies

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly valuable for understanding the mechanisms of molecular self-assembly, where individual molecules aggregate into ordered supramolecular structures. While specific MD studies focusing exclusively on this compound are not extensively documented, the principles and methodologies are well-established through simulations of related naphthalene-based systems.

MD simulations provide insight into the non-covalent interactions that drive self-assembly, such as π-π stacking and hydrogen bonding. For example, the self-assembly of naphthalene-dipeptide conjugates into hydrogels has been studied to understand how intermolecular forces lead to the formation of fibrous structures chemrevlett.comnih.gov. These studies show that the process begins with the lateral assembly of molecules facilitated by π-π stacking of the naphthalene moieties and the formation of β-sheets, which then grow into larger fibrous networks chemrevlett.comnih.gov.

Simulations on the parent naphthalene molecule have also provided fundamental insights. Born-Oppenheimer Molecular Dynamics (BOMD) has been used to study the microhydration of naphthalene, revealing the dynamic mobility of water molecules over the aromatic surface even at low temperatures rsc.org. This highlights the loose binding and shallow potential energy surfaces that govern such interactions. Furthermore, MD simulations have been successfully used to predict the steady-state crystal shape of naphthalene grown from solution, demonstrating the power of this technique in modeling crystallization, a key form of self-assembly researchgate.net. Other MD studies have examined the accumulation of naphthalene molecules within micelles, illustrating how they distribute within different regions of the self-assembled structure nih.gov.

For this compound-based systems, MD simulations would be crucial for understanding how the aldehyde functional groups influence intermolecular interactions and direct the formation of larger architectures like covalent organic frameworks or other porous polymers. The simulations would model the aggregation process, predict the morphology of the resulting self-assembled structures, and provide quantitative data on the stability and dynamics of these assemblies.

| System | Simulation Technique | Key Finding |

|---|---|---|

| Naphthalene-Dipeptide | Classical MD | Assembly is driven by π-π stacking and β-sheet formation, leading to fibrous hydrogels chemrevlett.comnih.gov. |

| Naphthalene with Water | Born-Oppenheimer MD (BOMD) | Revealed the high mobility of water molecules on the naphthalene surface, indicating a shallow potential energy surface rsc.org. |

| Naphthalene Crystallization | Classical MD | Successfully predicted the steady-state crystal shape from an ethanol solution researchgate.net. |

| Naphthalene in Micelles | Classical MD | Showed that naphthalene molecules accumulate in three distinct regions of the micelle: the Stern layer, among hydrocarbon chains, and in the hydrophobic core nih.gov. |

Predictive Modeling of Material Properties and Performance

Predictive modeling combines theoretical principles with computational algorithms to forecast the bulk properties and performance of materials before they are synthesized. This approach is particularly useful for designing materials based on this compound for specific applications, such as porous polymers for adsorption or conjugated polymers for electronics.

Computational models can predict a wide range of properties for naphthalene-based polymers. For instance, in the context of porous organic polymers, modeling can estimate crucial parameters like surface area and pore size distribution. Polyaminal-based porous polymers synthesized from naphthaldehyde have been shown through experimental analysis, which could be complemented by predictive modeling, to possess large surface areas (e.g., 604 m²/g) and ultra-microporous structures, making them effective for CO2 uptake and heavy metal adsorption researchgate.net. Similarly, modeling can predict the thermal stability of such polymers; naphthalene-based covalent organic polymers have shown high thermal resistance, retaining 40% of their weight at 800 °C.

In the realm of electronic materials, predictive modeling is used to design and screen naphthalene-based conjugated polymers for applications like organic solar cells. Theoretical calculations can determine key optoelectronic properties, including HOMO-LUMO energy levels, band gaps, and charge transport characteristics. For example, polymers derived from bio-based 2,7-naphthalates have been computationally and experimentally evaluated for food packaging applications. Poly(ethylene 2,7-naphthalate) was found to have a high glass transition temperature (Tg = 121.8 °C) and superior oxygen barrier properties compared to conventional PET, making it a promising candidate for sustainable packaging.

By simulating the structural and electronic properties of polymers derived from this compound, researchers can screen potential candidates and optimize their molecular design to achieve desired performance metrics, such as high charge mobility for transistors or selective adsorption for separation technologies. This predictive capability accelerates the materials discovery cycle and reduces the reliance on trial-and-error experimentation.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes for Scalable Production

The widespread adoption of Naphthalene-2,7-dicarbaldehyde is currently hampered by the lack of established, cost-effective, and scalable synthesis methods. The production of specific isomers of substituted naphthalenes often involves complex procedures with challenges in selectivity and yield, which are significant hurdles for industrial-scale manufacturing. orgsyn.orgmdpi.com Future research is focused on overcoming these limitations by developing robust and efficient synthetic pathways.

Potential scalable routes are likely to adapt established chemical transformations from analogous compounds. rsc.org Key strategies revolve around two main precursors: 2,7-dimethylnaphthalene (B47183) and Naphthalene-2,7-dicarboxylic acid.

Oxidation of 2,7-dimethylnaphthalene: This is a common strategy for producing related dicarbaldehydes. The process typically involves the oxidation of the methyl groups to carboxylic acids, followed by reduction to alcohols and a final oxidation to aldehydes. While multi-stepped, each step can be optimized for high yield. For instance, the oxidation of 2,3-dimethylnaphthalene (B165509) to its corresponding dicarboxylic acid using reagents like sodium dichromate has been shown to be highly efficient. rsc.org

Reduction of Naphthalene-2,7-dicarboxylic acid derivatives: A more direct route involves the partial reduction of derivatives of Naphthalene-2,7-dicarboxylic acid, such as its esters or acid chlorides, to the corresponding dialdehyde (B1249045). This avoids the multiple steps of the oxidation pathway but requires precise control of the reducing agent to prevent over-reduction to the diol.

The table below outlines potential scalable synthetic routes, drawing parallels from established methods for similar naphthalene-based compounds.

| Precursor Material | Potential Synthetic Pathway | Key Advantages | Scalability Challenges |

|---|---|---|---|

| 2,7-Dimethylnaphthalene | Multi-step process: 1. Oxidation to dicarboxylic acid. 2. Esterification. 3. Reduction to diol. 4. Oxidation to dialdehyde. | Precursor is relatively accessible; individual reaction steps can be high-yielding. | Requires multiple process steps, increasing complexity and potential for yield loss. |

| Naphthalene-2,7-dicarboxylic acid | Direct reduction of dicarboxylic acid derivatives (e.g., esters, acid chlorides) to the dialdehyde. | Fewer synthetic steps compared to starting from the dimethyl precursor. | Requires precise control of reducing agents to prevent over-reduction; precursor may be costly. |

| Naphthalene (B1677914) | Direct dialkylation followed by oxidation, or multi-step sulfonation/carboxylation strategies. | Starts from a low-cost, abundant feedstock. | Poor regioselectivity, leading to mixtures of isomers that are difficult and costly to separate. google.com |

Integration into Hybrid Materials and Nanocomposites

The rigid, linear geometry and bifunctional nature of this compound make it an exceptional candidate as a linker or monomer for creating advanced porous materials. Its aldehyde groups are perfectly suited for forming stable imine bonds through Schiff-base condensation reactions with amine-containing molecules. nih.gov This opens the door to its use in Covalent-Organic Frameworks (COFs) and other porous polymers.

COFs constructed from naphthalene-based linkers are known for their high surface area, ordered pore structures, and exceptional stability. nih.govresearchgate.net By using this compound as the building block, it is possible to design COFs with precisely tailored pore environments for applications in gas storage, separation, and catalysis.

A significant emerging trend is the creation of hybrid materials and nanocomposites where these porous frameworks are combined with other functional materials to achieve synergistic properties. rsc.orgwiley.com The poor electrical conductivity of most MOFs and COFs, for instance, can be overcome by integrating them with conductive materials. rsc.orgresearchgate.net

Future research will likely focus on creating:

COF-Graphene Nanocomposites: Embedding this compound-based COF particles within graphene or reduced graphene oxide sheets could create materials with both high porosity and excellent electrical conductivity, ideal for supercapacitor electrodes and electrocatalysts. rsc.org

COF-Polymer Hybrid Membranes: Incorporating these COFs as a filler in polymer matrices can produce hybrid membranes. acs.org The intrinsic porosity of the COF can enhance the membrane's selectivity for gas separations or filtration applications.

MOF-Nanoparticle Composites: While the dialdehyde is a precursor for COFs, its oxidized form, naphthalene-2,7-dicarboxylic acid, can be used to build Metal-Organic Frameworks (MOFs). researchgate.net These MOFs can then be composited with metallic or metal oxide nanoparticles to create multifunctional materials for tandem catalysis or advanced sensing platforms. wiley.com

| Hybrid Material Type | Components | Potential Enhanced Properties | Emerging Application Area |

|---|---|---|---|

| Conductive Nanocomposite | This compound-based COF + Graphene/Carbon Nanotubes | High surface area, enhanced electrical conductivity, electrochemical stability. | Energy Storage (Supercapacitors, Batteries) nih.govrsc.org |

| Hybrid Membrane | This compound-based COF + Polymer (e.g., PEO, Chitosan) | Tunable porosity, improved molecular selectivity, mechanical robustness. | Gas Separation and Filtration rsc.orgacs.org |

| Catalytic Composite | Naphthalene-2,7-dicarboxylate-based MOF + Metal Nanoparticles (e.g., Pd, Pt) | Synergistic catalytic activity, high active site accessibility, reusability. | Heterogeneous Catalysis |

Exploration of New Application Domains beyond Current Research Paradigms

Beyond its role as a structural component, the inherent electronic and photophysical properties of the naphthalene core suggest a range of new functional applications for this compound. The research into related naphthalene-based molecules provides a clear roadmap for these future explorations. mdpi.comsci-hub.sersc.org

Chemosensors: Naphthalene-based molecules are often highly fluorescent. This property is exploited in chemical sensing, where the binding of an analyte to the molecule or a framework built from it causes a detectable change in the fluorescence emission (e.g., quenching or enhancement). mdpi.comrsc.org this compound could be used to design highly selective and sensitive fluorescent sensors for metal ions, anions, or small organic molecules. The aldehyde groups can serve as specific binding sites for target analytes.

Organic Electronics: The extended π-conjugated system of the naphthalene core makes it an attractive component for organic electronic materials. Naphthalene diimides, which are structurally related, are known to be redox-active and have been used in electrochromic devices (materials that change color upon application of a voltage) and as n-type semiconductors. sci-hub.se Polymers and COFs synthesized from this compound could be designed to have specific electronic properties for use in thin-film transistors, organic light-emitting diodes (OLEDs), or energy storage systems. nih.gov

Photocatalysis: The naphthalene unit can absorb UV light and participate in photochemical reactions. This opens up the possibility of incorporating this compound into MOFs or polymers designed for photocatalysis, such as for water splitting to produce hydrogen or for the degradation of organic pollutants. researchgate.net

| Emerging Application | Underlying Principle | Role of this compound |

|---|---|---|

| Fluorescent Chemosensors | Analyte binding modulates the fluorescence of the naphthalene core. | Serves as the core fluorophore and provides aldehyde groups for analyte binding sites. mdpi.com |

| Electrochromic Materials | Redox-activity of the π-conjugated system allows for color changes in different oxidation states. | Acts as a monomer for creating redox-active polymers or frameworks. sci-hub.se |

| Organic Semiconductors | The extended π-system facilitates charge transport. | Forms the core of semiconducting polymers or ordered COFs for electronic devices. |

| Photocatalysis | Absorption of light by the naphthalene core generates excited states that can drive chemical reactions. | Functions as a photoactive linker in frameworks designed for solar energy conversion or environmental remediation. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.